molecular formula C12H9ClN4OS2 B6530172 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-69-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530172
CAS No.: 1019096-69-5
M. Wt: 324.8 g/mol
InChI Key: HAGSLEVAQYCUDT-UHFFFAOYSA-N
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Description

The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide features a thiazole core substituted at position 4 with a 5-chlorothiophene moiety and at position 2 with a pyrazole carboxamide group. This structure combines heterocyclic motifs known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c1-17-8(4-5-14-17)11(18)16-12-15-7(6-19-12)9-2-3-10(13)20-9/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGSLEVAQYCUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, thiazole, and chlorothiophene moieties. The IUPAC name reflects its intricate design:

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H10ClN3O2S2
Molecular Weight 325.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound can alleviate inflammation.
  • Cytotoxic Effects : Studies have indicated that pyrazole derivatives can exhibit cytotoxic properties against cancer cell lines. For instance, compounds similar to this one have demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
Anti-inflammatory Inhibits COX enzymes; reduces inflammation
Cytotoxicity Effective against various cancer cell lines
Analgesic Effects Provides pain relief comparable to standard analgesics
Neuroprotective Potential inhibition of acetylcholinesterase (AChE) related to neurodegenerative diseases

Case Studies and Research Findings

Several studies have investigated the efficacy of pyrazole derivatives in various biological contexts:

  • Anti-inflammatory Studies : A study demonstrated that compounds structurally related to this compound showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
  • Cancer Research : Research has highlighted the cytotoxic effects of similar pyrazole compounds against leukemia and solid tumor cell lines. For example, one study reported a compound exhibiting an IC50 value in the low micromolar range against various cancer types .
  • Neuropharmacology : The potential for neuroprotective effects has been explored through inhibition of metabolic enzymes relevant to neurodegenerative disorders. Certain analogs have shown promising results in inhibiting AChE with IC50 values below 100 nM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiazole and pyrazole rings, influencing physicochemical and biological properties.

Table 1: Structural Comparison
Compound Name Thiazole Substituent (Position 4) Pyrazole/Amide Substituent Key Structural Features
Target Compound 5-Chlorothiophen-2-yl 1-Methyl-1H-pyrazole-5-carboxamide Chlorothiophene, methylpyrazole
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide 3,4-Dichlorophenyl 1,3-Thiazole-5-carboxamide Dichlorophenyl, thiazole amide
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-thiophen-3-ylacetamide 5-Chlorothiophen-2-yl Thiophen-3-ylacetamide Dual thiophene motifs
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) N/A (pyrazole core) 4-Cyano-1-phenylpyrazole Cyano group, dual phenyl rings
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide 4-Ethylphenyl 3-Nitrobenzamide Ethylphenyl, nitrobenzamide

Key Observations :

  • Chlorothiophene vs.
  • Pyrazole vs. Thiazole/Amide : The methylpyrazole carboxamide in the target compound contrasts with thiazole- or benzamide-linked analogs, which may influence solubility and metabolic stability .

Key Observations :

  • Coupling Efficiency : Yields for pyrazole-thiazole derivatives range from 46.7% () to 68% (), suggesting challenges in heterocyclic coupling steps.
  • Purification : Flash chromatography () and preparative TLC () are common for isolating polar heterocyclic products.

Key Observations :

  • Thiazole Carboxamides : Kinase inhibitors () often feature pyridinyl or aromatic substituents, indicating that the target compound’s chlorothiophene group could be optimized for such targets.

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